molecular formula C8H7ClO2S B2369089 4-Methoxyphenoxymethanecarbothioyl chloride CAS No. 940-58-9

4-Methoxyphenoxymethanecarbothioyl chloride

Cat. No. B2369089
CAS RN: 940-58-9
M. Wt: 202.65
InChI Key: PIAWCPAIZSGTRF-UHFFFAOYSA-N
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Description

4-Methoxyphenoxymethanecarbothioyl chloride is a biochemical compound used in proteomics research . It has a molecular formula of C8H7ClO2S and a molecular weight of 202.66 .

Scientific Research Applications

Phase Transfer-Catalyzed Reactions

4-Methoxyphenoxymethanecarbothioyl chloride exhibits efficacy in phase transfer-catalyzed O-alkylation reactions. A study highlighted the solvent's effectiveness for these types of reactions, offering it as an alternative to solvents like dichloromethane and toluene (Coleman & LeBlanc, 2010).

Synthesis of Fine Chemical Intermediates

It's also utilized in the synthesis of fine chemical intermediates. For instance, zeolite Hβ catalyzed the benzoylation of anisole to synthesize 4-methoxybenzophenone, an important chemical intermediate. The process demonstrated excellent activity and high selectivity, yielding up to 92% of the target compound (Yuan & Wang, 2005).

Photosensitive Polymer Synthesis

In the field of polymer science, 4-Methoxyphenoxymethanecarbothioyl chloride is a key component in synthesizing photosensitive phosphorus-based polymers. These polymers have potential applications in various fields due to their unique properties like good solubility in polar organic solvents and high thermal stability. The photosensitive property of these polymers, crucial for certain applications, was studied and confirmed through ultraviolet spectroscopy (Kaniappan & Murugavel, 2005).

properties

IUPAC Name

O-(4-methoxyphenyl) chloromethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2S/c1-10-6-2-4-7(5-3-6)11-8(9)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAWCPAIZSGTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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